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Compound of Interest

Compound Name:
(1R,2R)-Ethyl 2-

aminocyclopentanecarboxylate

Cat. No.: B176378 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the structural

analysis of (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate and its hydrochloride salt (CAS

2305202-68-8). Due to the limited availability of published experimental data for this specific

stereoisomer, this document outlines the requisite experimental protocols and data

presentation formats based on established analytical techniques for similar molecules.

Introduction
(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate is a chiral cyclic amino acid ester. The

"trans" configuration of the amino and ester groups on the cyclopentane ring imparts specific

conformational properties that are of interest in medicinal chemistry and drug design. Accurate

structural elucidation is paramount for understanding its biological activity and for its application

as a building block in the synthesis of novel therapeutic agents.

Physicochemical Properties
A summary of the key physicochemical properties for (1R,2R)-Ethyl 2-
aminocyclopentanecarboxylate hydrochloride is presented below.
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Property Value Source

CAS Number 2305202-68-8 --INVALID-LINK--[1]

Molecular Formula C₈H₁₆ClNO₂ --INVALID-LINK--[1]

Molecular Weight 193.67 g/mol --INVALID-LINK--[1]

Storage Sealed in dry, 2-8°C --INVALID-LINK--[1]

Spectroscopic Analysis
Detailed spectroscopic analysis is essential for confirming the chemical structure and purity of

the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Experimental Protocol (Illustrative): A sample of (1R,2R)-Ethyl 2-
aminocyclopentanecarboxylate hydrochloride (5-10 mg) would be dissolved in a suitable

deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube. ¹H NMR, ¹³C NMR,

COSY, HSQC, and HMBC spectra would be acquired on a 400 MHz or higher field

spectrometer.

Data Presentation (Hypothetical):

Table 1: Hypothetical ¹H NMR Data (400 MHz, D₂O)
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

4.20 q 2H 7.1 -OCH₂CH₃

3.90 m 1H - H2 (CH-NH₃⁺)

3.00 m 1H - H1 (CH-COOEt)

2.20 - 1.70 m 6H -
Cyclopentane -

CH₂-

1.25 t 3H 7.1 -OCH₂CH₃

Table 2: Hypothetical ¹³C NMR Data (100 MHz, D₂O)

Chemical Shift (δ) ppm Assignment

175.0 C=O (Ester)

62.0 -OCH₂CH₃

54.0 C2 (CH-NH₃⁺)

48.0 C1 (CH-COOEt)

30.0 Cyclopentane -CH₂-

28.0 Cyclopentane -CH₂-

22.0 Cyclopentane -CH₂-

14.0 -OCH₂CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol (Illustrative): The IR spectrum would be recorded using a Fourier

Transform Infrared (FTIR) spectrometer. For a solid sample like the hydrochloride salt, a KBr

pellet or Attenuated Total Reflectance (ATR) could be used.
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Data Presentation (Hypothetical):

Table 3: Hypothetical IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3400-2800 Broad, Strong
N-H stretch (Ammonium), C-H

stretch

~1735 Strong C=O stretch (Ester)

~1200 Strong C-O stretch (Ester)

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

the compound.

Experimental Protocol (Illustrative): High-resolution mass spectrometry (HRMS) using

Electrospray Ionization (ESI) would be performed to confirm the elemental composition.

Data Presentation (Hypothetical):

Table 4: Hypothetical Mass Spectrometry Data

m/z Ion

158.1176 [M+H]⁺ (Calculated for C₈H₁₆NO₂⁺: 158.1176)

Crystallographic Analysis
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a

molecule, including absolute stereochemistry, bond lengths, bond angles, and torsion angles.

Experimental Protocol (Illustrative): Single crystals of (1R,2R)-Ethyl 2-
aminocyclopentanecarboxylate hydrochloride suitable for X-ray diffraction would be grown,

for example, by slow evaporation from a suitable solvent system (e.g., ethanol/ether). A crystal

would be mounted on a diffractometer, and diffraction data would be collected at a low
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temperature (e.g., 100 K). The structure would be solved and refined using appropriate

crystallographic software.

Data Presentation (Hypothetical):

Table 5: Hypothetical Crystallographic Data

Parameter Value

Crystal System Orthorhombic

Space Group P2₁2₁2₁

a (Å) 6.5

b (Å) 10.2

c (Å) 15.8

α (°) 90

β (°) 90

γ (°) 90

Z 4

R-factor < 0.05

Table 6: Hypothetical Selected Bond Lengths and Angles

Bond Length (Å) Angle Angle (°)

C1-C2 1.54 C2-C1-C5 104.0

C1-C=O 1.52 O=C1-O1 125.0

C2-N 1.50 C1-C2-N 110.0

Synthesis and Purification Workflow
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The synthesis of (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate typically involves the

stereoselective reduction of an enamine or the resolution of a racemic mixture. A generalized

workflow is depicted below.

Synthesis and Purification Workflow

Ethyl 2-oxocyclopentanecarboxylate

Racemic Ethyl 2-aminocyclopentanecarboxylate

Reductive Amination

Diastereomeric Salt Formation
(with chiral resolving agent)

Fractional Crystallization

Liberation of Free Base

(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate

HCl Salt Formation

(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate HCl

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b176378?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Generalized workflow for the synthesis and purification of the target compound.

Logical Flow for Structural Elucidation
The process of confirming the structure of a newly synthesized batch of (1R,2R)-Ethyl 2-
aminocyclopentanecarboxylate would follow a logical progression of analytical techniques.

Structural Elucidation Workflow

Synthesized Compound

Purity Check (TLC, HPLC)

Mass Spectrometry (HRMS)
Confirm Molecular Formula

IR Spectroscopy
Identify Functional Groups

NMR Spectroscopy
(1H, 13C, 2D)

Determine Connectivity

Single Crystal X-ray Diffraction
Confirm Absolute Stereochemistry

If single crystal available

Structure Confirmed

If structure is consistent

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b176378?utm_src=pdf-body-img
https://www.benchchem.com/product/b176378?utm_src=pdf-body
https://www.benchchem.com/product/b176378?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Logical workflow for the complete structural elucidation of the target compound.

Conclusion
The structural analysis of (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate requires a

combination of spectroscopic and crystallographic techniques. While specific experimental data

for this stereoisomer is not readily available in the public domain, this guide provides the

necessary framework for its comprehensive characterization. The detailed experimental

protocols and data presentation formats outlined herein serve as a valuable resource for

researchers in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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